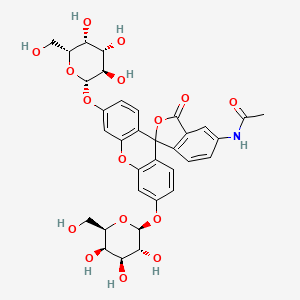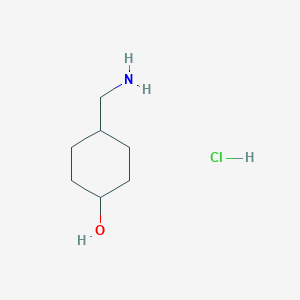
2-(4-Amino-3-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for “2-(4-Amino-3-methoxyphenyl)ethan-1-ol” is not available in the sources I have access to .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I have access to. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .
Scientific Research Applications
Metabolism and Identification
Metabolism Studies : The compound has been studied for its metabolism, as seen in the research of Kanamori et al. (2002) who identified its metabolites in rats, suggesting multiple metabolic pathways (Kanamori et al., 2002).
Identification of Pyrolysis Products : In the context of new psychoactive substances, the pyrolysis products of similar compounds have been identified, which could aid in forensic investigations, as demonstrated by Texter et al. (2018) (Texter et al., 2018).
Chemical Synthesis and Characterization
Synthesis of Schiff Bases : The compound is used in the synthesis of Schiff bases with antimicrobial properties, as explored by Puthran et al. (2019) (Puthran et al., 2019).
Synthesis of Polysubstituted Pyrroles : Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrroles using this compound (Kumar et al., 2017).
Applications in Cancer Research
- Anticancer Agent Development : Suzuki et al. (2020) discovered a potent anticancer agent, PVHD303, derived from this compound, showing significant antiproliferative activity (Suzuki et al., 2020).
Material Science and Chemistry
Structural Investigation : Venkatesan et al. (2016) conducted a structural investigation of a related compound, providing insights into molecular interactions and stability (Venkatesan et al., 2016).
Corrosion Control : The compound has been used in studies related to corrosion control, as researched by Bentiss et al. (2009), who examined its efficacy in inhibiting corrosion of mild steel (Bentiss et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-amino-3-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQAUJEYXGGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


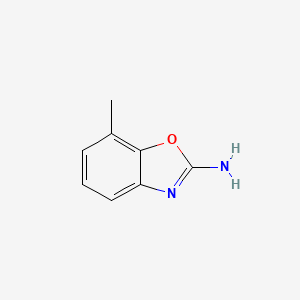

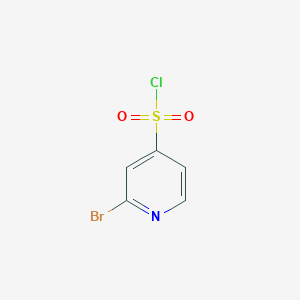
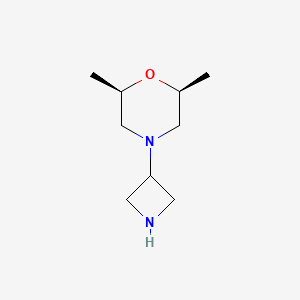

![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)
